1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one
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Overview
Description
1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one , also known by its chemical formula C9H8ClFO3S , is a synthetic organic compound. Its molecular weight is approximately 250.67 g/mol . The compound features a sulfonyl group attached to a propanone (ketone) backbone, with chlorine and fluorine substituents on the phenyl ring. The presence of these functional groups suggests potential reactivity and biological activity.
Synthesis Analysis
The synthesis of 1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one involves strategic steps. Researchers have explored various tactical approaches to create pyrrole-containing analogs, and this compound falls within that category. While specific synthetic routes may vary, the core involves introducing the sulfonyl and fluorine-chlorine substituents onto the propanone scaffold. Further substitutions have led to derivatives with diverse properties, including antiviral activity .
properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)sulfonylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3S/c1-6(12)5-15(13,14)9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWXCMJFRZFIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=C(C=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one |
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